2-(Ethoxymethoxy)ethan-1-ol
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Overview
Description
2-(Ethoxymethoxy)ethan-1-ol, also known as 2-(2-(2-ethoxyethoxy)ethoxy)ethanol, is an organic compound with the molecular formula C7H16O4. It is a clear, colorless, and hygroscopic liquid that is commonly used as a solvent in various industrial applications. This compound is both an alcohol and an ether, making it versatile in its chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethoxymethoxy)ethan-1-ol can be synthesized through the ethoxylation of ethanol. The process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methoxy groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted ethers or alcohols depending on the nucleophile used
Scientific Research Applications
2-(Ethoxymethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Used in the production of paints, coatings, and cleaning agents due to its solvent properties
Mechanism of Action
The mechanism of action of 2-(Ethoxymethoxy)ethan-1-ol is primarily based on its ability to act as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyethoxy)ethanol: Similar in structure but with an additional ethoxy group.
Diethylene glycol monoethyl ether: Similar in structure but with different functional groups
Uniqueness
2-(Ethoxymethoxy)ethan-1-ol is unique due to its combination of ethoxy and methoxy groups, which provide it with distinct solvent properties. This makes it particularly useful in applications where a balance of hydrophilic and hydrophobic properties is required .
Properties
CAS No. |
4468-92-2 |
---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(ethoxymethoxy)ethanol |
InChI |
InChI=1S/C5H12O3/c1-2-7-5-8-4-3-6/h6H,2-5H2,1H3 |
InChI Key |
BXXXHBWYZKLUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCO |
Origin of Product |
United States |
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